Bis(heptafluoropropyl) ether

Description

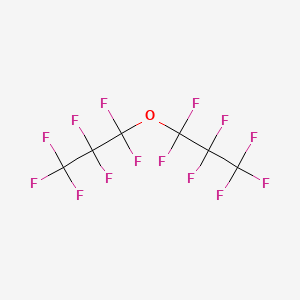

Bis(heptafluoropropyl) ether, with the molecular formula $ \text{(C}3\text{F}7\text{)}_2\text{O} $, is a fluorinated ether characterized by two heptafluoropropyl groups linked via an oxygen atom.

Properties

CAS No. |

356-62-7 |

|---|---|

Molecular Formula |

C6F14O |

Molecular Weight |

354.04 g/mol |

IUPAC Name |

1,1,1,2,2,3,3-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)propane |

InChI |

InChI=1S/C6F14O/c7-1(8,3(11,12)13)5(17,18)21-6(19,20)2(9,10)4(14,15)16 |

InChI Key |

XZKOELJOFVHXRS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OC(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptafluoro-n-propyl ether can be synthesized through various methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of heptafluoro-n-propyl ether often involves the acid-catalyzed dehydration of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate to form alkenes . Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene reacts with an alcohol in the presence of mercury (II) trifluoroacetate followed by treatment with sodium borohydride (NaBH4) .

Chemical Reactions Analysis

Types of Reactions: Heptafluoro-n-propyl ether undergoes various chemical reactions, including:

Oxidation: Ethers are generally resistant to oxidation, but under extreme conditions, they can form peroxides.

Reduction: Ethers are typically stable under reducing conditions.

Common Reagents and Conditions:

Acidic Cleavage: Aqueous solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used to cleave ethers into alcohol and an alkyl halide.

Major Products:

Acidic Cleavage Products: Alcohol and alkyl halide.

Scientific Research Applications

Heptafluoro-n-propyl ether has a wide range of applications in scientific research and industry:

Chemistry: Used as a solvent due to its stability and low reactivity.

Biology: Employed in the study of membrane proteins and other biological molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of fluorinated surfactants, which are used in various applications such as emulsion polymerization, coatings, and fire-fighting foams

Mechanism of Action

The mechanism of action of heptafluoro-n-propyl ether involves its interaction with various molecular targets and pathways. In acidic cleavage reactions, the ether oxygen is protonated, forming a good leaving group that can be eliminated through S_N2, S_N1, or E1 mechanisms . The specific pathways and molecular targets depend on the reaction conditions and the nature of the substituents attached to the ether.

Comparison with Similar Compounds

Structural and Molecular Differences

- Bis(heptafluoropropyl) ether : Hypothetical structure $ \text{(CF}2\text{CF}2\text{CF}3\text{)}2\text{O} $; molecular weight ~350 g/mol (estimated).

- Heptafluoropropyl Methyl Ether (HFE-347mcc) : $ \text{CF}3\text{CF}2\text{CF}2\text{OCH}3 $; molecular weight 200.05 g/mol. Contains one methyl group, reducing fluorine content compared to the bis-ether .

- Heptafluoropropyl Trifluorovinyl Ether (PPVE) : $ \text{CF}2=\text{CF-O-CF}2\text{CF}2\text{CF}3 $; molecular weight 266 g/mol. Features a reactive vinyl group for copolymerization .

- Fluoroether E-1 : $ \text{CF}3\text{CF}2\text{CF}2\text{O-CF}2\text{CF}_3 $; molecular weight 282 g/mol. A degradation product of HFPO-DA ("GenX" parent acid) .

Physical and Environmental Properties

| Compound | Boiling Point (°C) | Density (g/mL) | GWP (100-yr) | Stability in Solvents |

|---|---|---|---|---|

| HFE-347mcc | 34 | 1.40 | ~530 | Stable in plasma etching |

| PPVE | ~147 (estimated) | 1.60 | N/A | Reactive (polymerization) |

| Fluoroether E-1 | N/A | N/A | N/A | Degrades in DMSO (t₁/₂ ~1–5 h) |

| Bis(heptafluoropropyl) ether (estimated) | ~150–200 | 1.60–1.70 | Lower than PFCs | Likely stable in inert conditions |

Notes:

- HFE-347mcc has a significantly lower GWP (~530) compared to perfluorocarbons (PFCs, GWP > 6,500) .

- Fluoroether E-1 forms rapidly in aprotic solvents like DMSO, raising concerns for toxicity studies .

Stability and Degradation Pathways

- HFE-347mcc : Stable under plasma conditions but degrades at critical temperatures (~437.7 K) .

- Fluoroether E-1 : Forms as a degradation product of HFPO-DA in solvents like DMSO, with a half-life of ~1 hour .

- Bis(heptafluoropropyl) ether : Expected to exhibit high thermal stability due to symmetrical perfluorinated structure, though degradation products remain uncharacterized.

Biological Activity

Introduction

Bis(heptafluoropropyl) ether (C6F14O) is a fluorinated ether compound characterized by its unique chemical structure and properties. This compound has garnered attention in various fields, particularly in biological studies and pharmaceutical applications due to its non-toxic nature and chemical stability. This article delves into the biological activity of bis(heptafluoropropyl) ether, summarizing research findings, case studies, and potential applications.

Bis(heptafluoropropyl) ether is a colorless, odorless liquid that exhibits excellent thermal and chemical stability. Its molecular formula is C6F14O, indicating a high fluorine content which contributes to its inertness under most conditions. The compound is synthesized through the reaction of heptafluoropropane with tetrafluoroethanol, typically in the presence of a catalyst.

| Property | Value |

|---|---|

| Molecular Formula | C6F14O |

| Molecular Weight | 338.06 g/mol |

| Appearance | Colorless liquid |

| Odor | Odorless |

| Boiling Point | 90 °C |

| Density | 1.58 g/cm³ |

| Solubility in Water | Insoluble |

Non-Toxic Nature

Research indicates that bis(heptafluoropropyl) ether is non-toxic, making it suitable for biological studies and pharmaceutical development. Its low reactivity ensures minimal interference with biological processes, which is crucial for applications in drug delivery systems and medical devices .

Applications in Drug Delivery

Bis(heptafluoropropyl) ether has been explored as a potential component in drug delivery systems due to its ability to solubilize various compounds while maintaining their stability. Studies have shown that it can effectively encapsulate drugs within polymer matrices, enhancing bioavailability and therapeutic efficacy .

Case Studies

- Core-Shell Microparticles : A study developed core-shell particles using bis(heptafluoropropyl) ether as a solvent for encapsulating oxygen-permeable polymers. These particles demonstrated significant potential for biomedical applications, particularly in enhancing oxygen transport in therapeutic settings .

- Fluorinated Pharmaceuticals : The compound has been utilized in the synthesis of fluorinated pharmaceuticals, where its properties help improve the pharmacokinetics of drug candidates. Its role as a solvent allows for better solubility of hydrophobic drugs, facilitating their formulation into effective therapeutic agents.

The mechanism of action of bis(heptafluoropropyl) ether primarily revolves around its physical properties rather than specific molecular interactions. Its high thermal stability allows it to function effectively as a solvent and cleaning agent in biological systems. This inertness ensures that it does not disrupt cellular processes or biochemical pathways.

Comparison with Other Fluorinated Compounds

When compared to other fluorinated ethers, bis(heptafluoropropyl) ether stands out due to its higher fluorine content, which enhances its chemical stability and thermal resistance. This characteristic makes it particularly valuable in applications requiring robust performance under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.